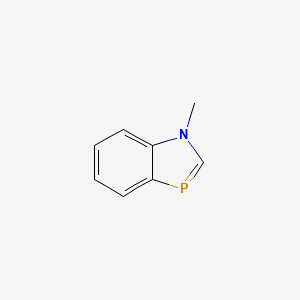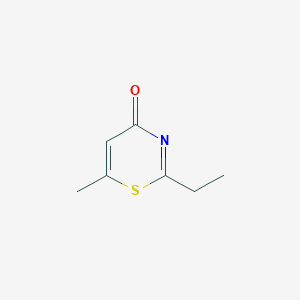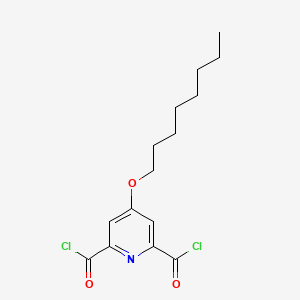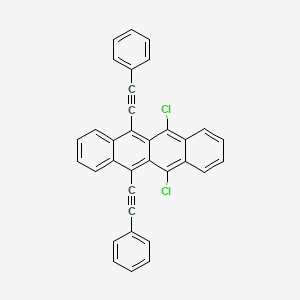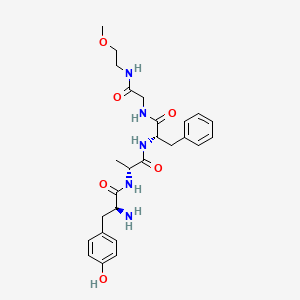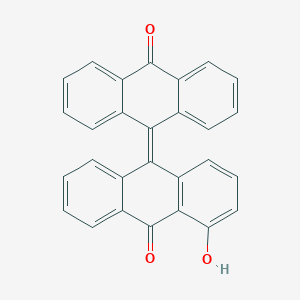
1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their aromatic properties and are widely used in various fields such as organic electronics, photochemistry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anthracene followed by oxidation and hydrolysis steps. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce hydroxyanthracenes.
Scientific Research Applications
1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
Anthraquinone: An oxidized form of anthracene with similar chemical properties.
Hydroxyanthracene: A reduced form of anthracene with hydroxyl groups.
Uniqueness
1-Hydroxy-10-(10-oxoanthracen-9(10H)-ylidene)anthracen-9(10H)-one is unique due to its specific substitution pattern and the presence of both hydroxy and oxo groups. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Properties
CAS No. |
86772-83-0 |
|---|---|
Molecular Formula |
C28H16O3 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-hydroxy-10-(10-oxoanthracen-9-ylidene)anthracen-9-one |
InChI |
InChI=1S/C28H16O3/c29-23-15-7-14-22-25(18-10-3-6-13-21(18)28(31)26(22)23)24-16-8-1-4-11-19(16)27(30)20-12-5-2-9-17(20)24/h1-15,29H |
InChI Key |
PKCDPODPQMQYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=C(C2=O)C(=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



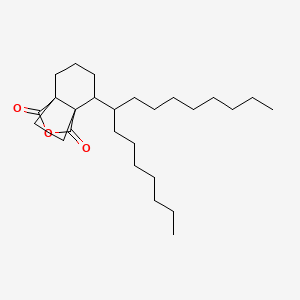
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
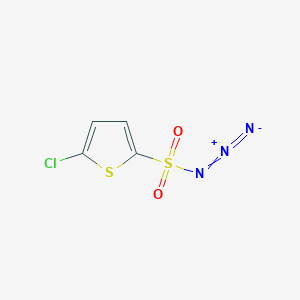

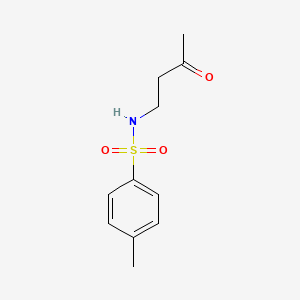
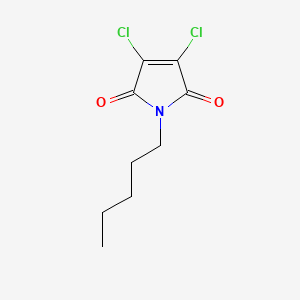
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
